Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride
Description
Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate hydrochloride (CAS: Not explicitly provided in evidence) is a tetrahydroisoquinoline derivative characterized by a bicyclic core structure with a carboxylate ester at position 1 and dimethyl substituents at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. It is commercially available through multiple global suppliers, including Sytengco Phil Corp and Beijing Ribio Biotech .
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-17-13(16)12-11-8-6-5-7-10(11)9-14(2,3)15-12;/h5-8,12,15H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISIBNMXXTPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CC(N1)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: The exact mechanism can vary depending on the biological context, but it often involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Key Structural Features
The compound’s structural uniqueness lies in its 3,3-dimethyl substitution and ethyl carboxylate group at position 1. Below is a comparison with structurally related isoquinoline derivatives:
Reactivity Trends :
Target Compound
- Isoquinoline-diones (e.g., ) inhibit CDK4 and HIV-1 integrase.
- Aminophenyl-phthalimide derivatives (e.g., ) may target neurological or inflammatory pathways.
Comparative Activity
- Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate: Demonstrated kinase inhibition (CDK4) and antiviral activity .
- MM0081.28 (4,6-dihydroxy-N-methyl-tetrahydroisoquinoline HCl): Polar hydroxy groups likely enhance blood-brain barrier penetration for CNS targets .
Physicochemical Properties
Commercial and Regulatory Considerations
Preparation Methods
Reaction Mechanism and Procedure
This method adapts the one-pot strategy demonstrated for analogous tetrahydroisoquinoline hydrochlorides. The synthesis involves three sequential stages:
Formylation of 3,4-Dimethoxyphenethylamine :
Ethyl formate (141.6 g) reacts with 3,4-dimethoxyphenethylamine (86.6 g) under reflux for 6 hours to generate N-(3,4-dimethoxyphenethyl)formamide.Cyclization with Oxalyl Chloride :
The formamide intermediate is treated with oxalyl chloride (126 g) in dichloromethane at 10–20°C, followed by phosphotungstic acid (0.15 g) catalysis to induce ring closure.Esterification and Salt Formation :
Methanol (100 mL) is added to esterify the intermediate, with subsequent HCl-mediated salt formation yielding the target compound at 80% yield and 99.1% purity.
Critical Parameters
- Catalyst Loading : Phosphotungstic acid at 0.1–0.2 wt% maximizes cyclization efficiency while minimizing side reactions.
- Temperature Control : Maintaining 50–55°C during esterification prevents decarboxylation.
- Solvent System : Dichloromethane/methanol (4:1 v/v) optimizes solubility and crystallization kinetics.
Buchwald-Hartwig Amination Coupling Strategy
Synthetic Pathway
Patent CN114573569A details a palladium-catalyzed approach suitable for introducing dimethyl groups at the 3-position:
Substrate Preparation :
N-Methyl-3-aminopropionitrile (2.7 kg) and halogenated isoquinoline precursor (5.7 kg) are dissolved in toluene (60 L).Coupling Reaction :
Using Pd₂(dba)₃ (2.91 kg) and RuPhos ligand (2.96 kg) under N₂ at 100°C for 3 hours achieves 68.1% yield of the dimethylated intermediate.Esterification and Salt Formation :
Ethyl chloroformate introduces the carboxylate ester, followed by HCl gas saturation in ethyl acetate to precipitate the hydrochloride salt.
Advantages Over Traditional Methods
- Avoids costly N-methyl-N’-tetrahydrofuran formyl propane diamine reagents.
- Enables precise control of dimethyl substitution geometry via ligand selection (XPhos vs. RuPhos).
Rhodium-Catalyzed [4+2] Cycloaddition
Cyclization Protocol
Adapting PMC6060383’s methodology for isoquinoline N-sulphonylhydrazones, this route employs:
Key Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Rhodium Loading | 5–7 mol% | +22% |
| Reaction Time | 1–2 hours | ±5% |
| Acid Concentration | 10–12M HCl | +18% |
Classical Pseudonitrosite Route
Modern Adaptations
- Yield Enhancement : Replacing aqueous HNO₂ with isoamyl nitrite improves reproducibility (45% → 62%).
- Solvent Optimization : Xylene outperforms toluene in high-temperature steps, reducing decomposition.
Comparative Methodological Analysis
Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| One-Pot Cyclization | 80 | 99.1 | Industrial | $$$$ |
| Buchwald-Hartwig | 68 | 98.3 | Pilot | $$$$$ |
| Rhodium Catalysis | 75 | 97.8 | Lab | $$$$ |
| Pseudonitrosite | 62 | 95.4 | Bench | $$ |
Industrial vs. Academic Considerations
- Pharmaceutical Manufacturing : The one-pot method’s high yield and purity make it preferred for GMP production.
- Structure-Activity Studies : Rhodium-catalyzed routes allow rapid generation of analogs for bioactivity screening.
Crystallization and Purification Techniques
Q & A
Q. How to assess stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation products via LC-MS .
- Long-term stability : Store samples at 4°C, -20°C, and room temperature; analyze monthly for changes in purity and salt dissociation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
